

molecular structure and characterization of 5-Chloroquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloroquinoline-4-carboxylic acid

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An In-Depth Technical Guide to the Molecular Structure and Characterization of **5-Chloroquinoline-4-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of **5-Chloroquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the quinoline-4-carboxylic acid scaffold, this molecule serves as a crucial building block in the synthesis of pharmacologically active agents. This document details its molecular structure, physicochemical properties, and a validated synthesis route via the Pfitzinger reaction. The core of this guide is a detailed exploration of the analytical techniques required for its unambiguous characterization, including FT-IR, NMR, and Mass Spectrometry, and UV-Vis spectroscopy. We provide not just the expected data but also the underlying scientific rationale for these characterization methods. Furthermore, the definitive technique of single-crystal X-ray diffraction is discussed as the gold standard for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Introduction

Overview of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a carboxylic acid group at the 4-position, the resulting quinoline-4-carboxylic acid framework exhibits a remarkable range of biological activities.[1][2] This structural motif is a cornerstone in the development of therapeutic agents, owing to its ability to interact with various biological targets.[2] The versatility of the quinoline ring allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired therapeutic effects.[2]

Significance in Medicinal Chemistry and Drug Development

Derivatives of quinoline-4-carboxylic acid are known to possess a wide spectrum of medicinal properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3] For instance, this scaffold is central to the mechanism of quinolone antibiotics, which inhibit bacterial DNA replication.[4] More complex analogues have been developed as potent inhibitors of enzymes crucial to disease progression, such as dihydroorotate dehydrogenase (DHODH), a key target in cancer and autoimmune disorders.[5][6] The inherent drug-like properties of this scaffold make it an area of intense research for the discovery of novel therapeutics.

Profile of 5-Chloroquinoline-4-carboxylic Acid

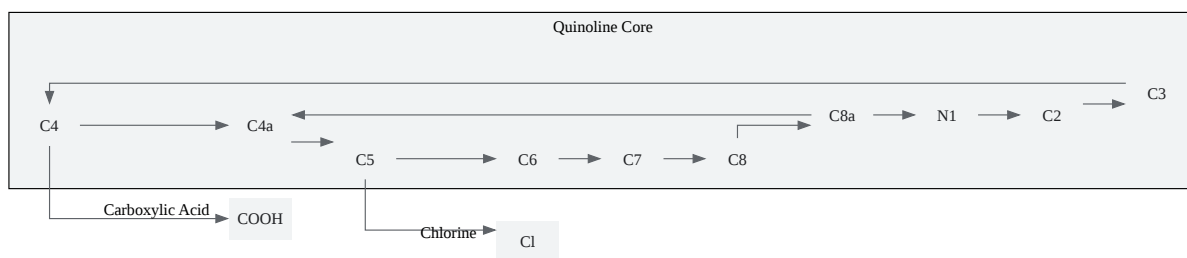
5-Chloroquinoline-4-carboxylic acid (CAS No: 62482-32-0) is a specific analogue where a chlorine atom is substituted at the 5-position of the quinoline ring. This substitution significantly influences the molecule's electronic distribution and lipophilicity, which in turn can modulate its biological activity and suitability as a synthetic intermediate. Understanding its precise molecular structure and spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical compound is to establish its fundamental molecular structure and physical properties. These data serve as a reference for all subsequent analytical investigations.

Chemical Structure

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A carboxylic acid group (-COOH) is attached at position 4, and a chlorine atom (-Cl) is attached at position 5.



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Caption: Connectivity of **5-Chloroquinoline-4-carboxylic acid**.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of **5-Chloroquinoline-4-carboxylic acid**.

Property	Value	Source
CAS Number	62482-32-0	[7][8]
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[7]
Molecular Weight	207.61 g/mol	[9]
Boiling Point	382.1°C at 760 mmHg	[7]
Density	1.469 g/cm ³	[7]
InChI Key	QEJVAJGAMCJITG-UHFFFAOYSA-N	[7]
Canonical SMILES	C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O	[7]

Synthesis Pathway: The Pfitzinger Reaction

Mechanistic Rationale

The Pfitzinger reaction is a robust and classical method for the synthesis of quinoline-4-carboxylic acids.[1][10] The reaction's power lies in its convergent nature, constructing the quinoline core from simpler, readily available precursors. The mechanism is initiated by the base-catalyzed hydrolysis and ring-opening of an isatin derivative (in this case, 4-chloroisatin) to form a keto-acid intermediate.[1] This intermediate then undergoes a condensation reaction with a carbonyl compound that possesses an α -methylene group, such as pyruvic acid. The subsequent intramolecular cyclization via an aldol-type reaction, followed by dehydration, yields the final aromatic quinoline-4-carboxylic acid product.[1] This method is highly valued for its efficiency and versatility in accessing substituted quinolines.[3]

Detailed Experimental Protocol

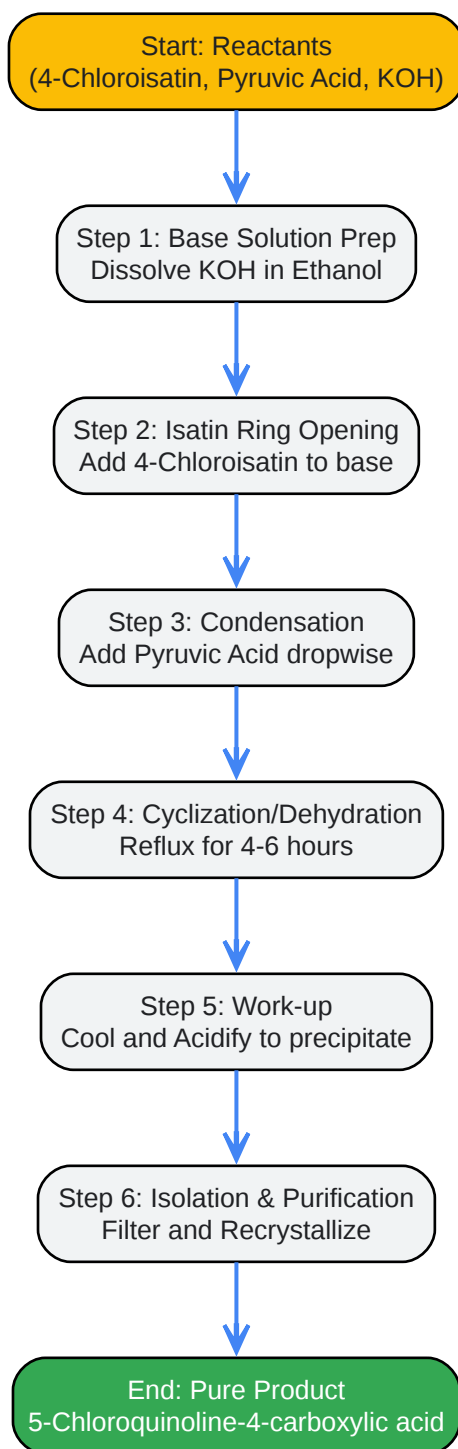
This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid via the Pfitzinger condensation.

- **Preparation of Base Solution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) in 30 mL of 95% ethanol. Stir until a

homogenous solution is formed. Note: The dissolution is exothermic and should be handled with care.

- **Isatin Ring Opening:** To the stirred KOH solution, add a stoichiometric equivalent of the appropriate isatin derivative (e.g., 5.0 g of 4-chloroisatin). Stir the mixture at room temperature for 30-45 minutes. A color change is typically observed as the isatin ring opens to form the potassium isatinate.^[1]
- **Addition of Carbonyl Compound:** To the resulting mixture, add a stoichiometric equivalent of pyruvic acid dropwise using a dropping funnel.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.^[10]
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~4-5 to precipitate the product.
- **Purification:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram



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Caption: Workflow for the Pfitzinger synthesis.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of the synthesized **5-Chloroquinoline-4-carboxylic acid**. Each technique provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Principle and Rationale:** FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.^[11] For **5-Chloroquinoline-4-carboxylic acid**, the most diagnostic peaks are associated with the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid function.^[11] The broadness of the O-H stretch is a hallmark feature, resulting from extensive intermolecular hydrogen bonding which creates a continuum of vibrational energy states.^{[11][12]}
- **Expected Vibrational Modes**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity / Appearance	Rationale
O-H Stretch	3300 - 2500	Very Broad, Strong	Characteristic of hydrogen-bonded carboxylic acid dimers. [12] [13]
Aromatic C-H Stretch	3100 - 3000	Sharp, Medium	Stretching of sp ² C-H bonds on the quinoline ring.
C=O Stretch	1725 - 1700	Strong, Sharp	Carbonyl stretch in a hydrogen-bonded dimeric carboxylic acid. [14]
Aromatic C=C Stretch	1600 - 1450	Medium to Strong	Skeletal vibrations of the aromatic quinoline core.
C-O Stretch	1320 - 1210	Strong	Stretching of the C-O single bond in the carboxylic acid. [15]
C-Cl Stretch	800 - 600	Medium	Found in the fingerprint region, indicative of the C-Cl bond.

- Sample Protocol (Attenuated Total Reflectance - ATR)
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.
 - Record a background spectrum of the empty ATR setup.
 - Place a small amount of the solid sample onto the crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum will be automatically ratioed against the background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Principle and Rationale:** NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ^1H and ^{13}C). The chemical shift of a nucleus is highly sensitive to the local electronic structure, allowing for the differentiation of atoms within a molecule. Coupling patterns in ^1H NMR reveal the connectivity of neighboring protons.
- **^1H NMR: Predicted Chemical Shifts and Couplings** The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygens and its involvement in hydrogen bonding, causing it to resonate far downfield.[\[16\]](#) The protons on the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the nitrogen, chlorine, and carboxylic acid groups.

Proton	Predicted δ (ppm)	Multiplicity	Rationale
-COOH	10.0 - 13.0	Broad Singlet	Highly deshielded acidic proton, often exchangeable with D_2O . [15] [16]
Aromatic H	7.5 - 9.0	Doublets, Triplets, Multiplets	Protons on the quinoline ring system. Specific shifts depend on proximity to substituents.

- **^{13}C NMR: Predicted Chemical Shifts** The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms.[\[17\]](#)

Carbon	Predicted δ (ppm)	Rationale
C=O	165 - 185	Carbonyl carbon of the carboxylic acid. [13] [16]
Aromatic C	115 - 150	Carbons of the quinoline ring. Carbons attached to N and Cl will be significantly shifted.

- Sample Protocol
 - Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Acquire the ¹H spectrum using appropriate parameters (e.g., 90° pulse, relaxation delay of 1-2 s).
 - Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
 - Process the data (Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (MS)

- Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For **5-Chloroquinoline-4-carboxylic acid**, the presence of a chlorine atom provides a definitive isotopic signature.
- Expected Molecular Ion and Fragmentation Pattern

Ion	Description	Expected m/z	Rationale
$[M]^+$	Molecular Ion	207	Corresponding to the mass of the most abundant isotope (^{35}Cl).
$[M+2]^+$	Isotope Peak	209	Due to the natural abundance of the ^{37}Cl isotope. The $[M]^+:[M+2]^+$ ratio will be approximately 3:1.
$[M-\text{OH}]^+$	Loss of Hydroxyl	190	Common fragmentation for carboxylic acids. [18]
$[M-\text{COOH}]^+$	Loss of Carboxyl	162	Common fragmentation for carboxylic acids, loss of the entire functional group. [18]

- Sample Protocol (Electron Ionization - EI)
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
 - The sample is vaporized and then bombarded with a high-energy electron beam (~70 eV).
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
 - The detector records the abundance of ions at each m/z value.

UV-Visible (UV-Vis) Spectroscopy

- Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy

molecular orbitals. While simple carboxylic acids have a weak $n \rightarrow \pi^*$ transition at low wavelengths (~210 nm), the spectrum of **5-Chloroquinoline-4-carboxylic acid** will be dominated by the highly conjugated quinoline ring system, which gives rise to strong $\pi \rightarrow \pi^*$ transitions at higher wavelengths.^{[14][16]}

- Expected Electronic Transitions

Transition	Expected λ_{max} (nm)	Rationale
$\pi \rightarrow \pi$	250 - 350	Strong absorptions characteristic of the extended aromatic quinoline system. Multiple bands are expected.
$n \rightarrow \pi$	~210	Weak absorption from the carboxylic acid carbonyl, likely masked by the stronger $\pi \rightarrow \pi^*$ transitions. ^[16]

- Sample Protocol

- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
- Use a matched pair of cuvettes; one for the solvent blank and one for the sample solution.
- Record a baseline spectrum with the solvent-filled cuvette.
- Record the absorption spectrum of the sample solution over the desired range (e.g., 200-400 nm).

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

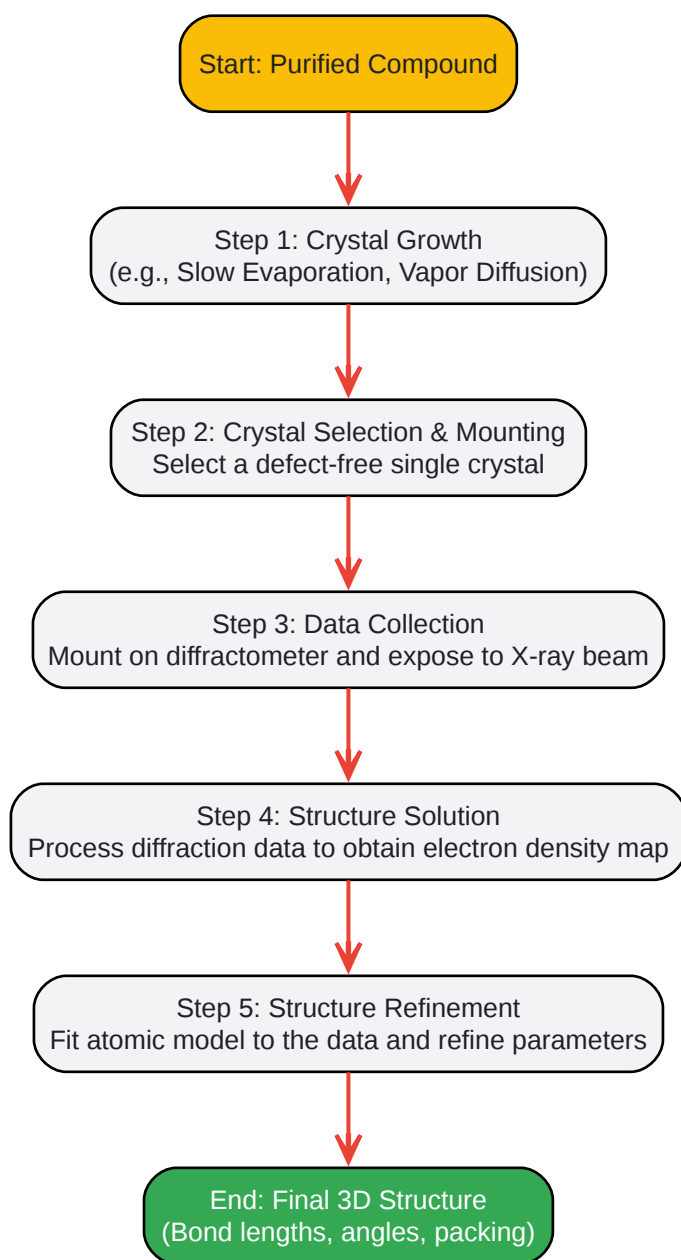
The Gold Standard for Structural Analysis

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of

the atomic positions in a molecule.^{[19][20]} It is the definitive method for confirming connectivity and stereochemistry and provides precise measurements of bond lengths, bond angles, and torsion angles.^[19] For **5-Chloroquinoline-4-carboxylic acid**, this technique would not only confirm the overall structure but also reveal crucial details about intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups in the crystal lattice.

Experimental Workflow

The process requires growing a high-quality single crystal, which is often the most challenging step.^[20] Once a suitable crystal is obtained, the workflow is systematic.



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Caption: General workflow for single-crystal X-ray diffraction.

Interpreting Crystallographic Data

The final output is a structural model that includes the precise coordinates of each atom. From this, one can confirm:

- **Molecular Connectivity:** The exact bonding arrangement, confirming the positions of the chloro and carboxyl groups.
- **Molecular Geometry:** Accurate bond lengths (e.g., C=O, C-O, C-Cl) and angles, which can provide insight into electronic effects.
- **Intermolecular Interactions:** The hydrogen-bonding motif of the carboxylic acids (e.g., dimeric pairing) and any other non-covalent interactions (e.g., π -stacking of the quinoline rings) that dictate the crystal packing.

Applications and Future Directions

Role as a Pharmacophore and Building Block

5-Chloroquinoline-4-carboxylic acid is not merely an analytical subject but a valuable starting material in synthetic and medicinal chemistry. Its structure contains multiple handles for further functionalization: the carboxylic acid can be converted to esters, amides, or other derivatives, and the quinoline ring can undergo further substitution reactions. This makes it an ideal building block for creating libraries of novel compounds for high-throughput screening.^[2]

Potential Therapeutic Targets

Given the established biological activities of the quinoline-4-carboxylic acid class, this compound and its derivatives are promising candidates for targeting a range of diseases.^[2] Research efforts could focus on developing novel inhibitors for bacterial gyrases, viral polymerases, or protein kinases involved in cancer signaling pathways. The specific 5-chloro substitution provides a unique electronic and steric profile that can be exploited to achieve selectivity and potency for a given biological target.

Conclusion

5-Chloroquinoline-4-carboxylic acid is a compound of significant chemical and pharmaceutical relevance. Its structure is readily synthesized via the Pfitzinger reaction and can be unequivocally confirmed through a synergistic application of modern analytical techniques. FT-IR, NMR, and mass spectrometry each provide characteristic signatures that, when combined, create a comprehensive analytical profile. For absolute structural proof, single-crystal X-ray diffraction remains the ultimate tool. A thorough understanding of this

molecule's synthesis and characterization, as detailed in this guide, provides a solid foundation for its application in research and the development of next-generation therapeutics.

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